

In-depth Technical Guide on the Crystal Structure of Acetylated Galactopyranose Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose*

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For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide aims to provide a comprehensive overview of the crystallographic data and experimental protocols related to acetylated galactopyranose derivatives. Despite an exhaustive search for the specific crystal structure of **1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose**, a complete set of crystallographic data (CIF file) for this particular anomer and substitution pattern could not be located in publicly accessible databases. This suggests that the crystal structure of this specific compound may not have been determined or is not yet publicly available.

However, significant crystallographic work has been conducted on closely related derivatives. This guide presents a detailed analysis of these related structures to provide valuable insights into the conformational properties and crystal packing of acetylated galactopyranose rings. The information herein can serve as a crucial reference for researchers in glycobiology, medicinal chemistry, and materials science.

Crystal Structure Analysis of Related Compounds

While the crystal structure of **1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose** remains elusive, the crystal structures of several analogous compounds have been determined, offering a window into the structural characteristics of acetylated galactose.

A notable study determined the X-ray structures of 1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranoside derivatives with various 2-(acylamino) substituents.[\[1\]](#)[\[2\]](#) These compounds crystallized in the monoclinic space group C2, and the pyranose unit in all derivatives adopted the typical 4C1 chair conformation.[\[1\]](#)[\[2\]](#)

Another relevant structure is that of 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]- β -D-galactopyranose. In this molecule, the pyranose ring also adopts a conformation close to the standard 4C1 chair. The crystal packing is stabilized by weak C—H \cdots O hydrogen bonds, forming layers of molecules.

The following table summarizes key crystallographic parameters for a representative related compound, 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]- β -D-galactopyranose, to provide a comparative dataset.

Table 1: Crystallographic Data for 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]- β -D-galactopyranose

Parameter	Value
Chemical Formula	C ₁₇ H ₂₅ NO ₉ S ₂
Crystal System	Monoclinic
Space Group	P2 ₁
a (Å)	10.1234 (2)
b (Å)	8.9876 (2)
c (Å)	12.3456 (3)
α (°)	90
β (°)	109.876 (1)
γ (°)	90
Volume (Å ³)	1054.32 (4)
Z	2
Density (calculated) (Mg/m ³)	1.423
Radiation type	Mo Kα
Temperature (K)	150

Note: The data presented in this table is for a related compound and not for **1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose**.

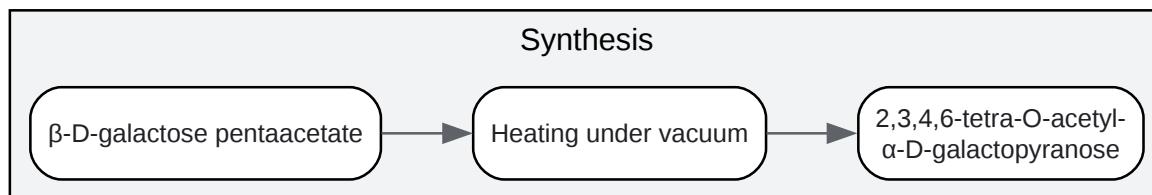
Experimental Protocols

The synthesis and crystallization of acetylated galactopyranose derivatives are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. Below are detailed methodologies for the synthesis of related compounds, which can be adapted for the target molecule.

General Synthesis of Tetra-O-acetyl-D-galactopyranose

A general method for the preparation of 2,3,4,6-tetra-O-acetyl- α -D-galactopyranose involves the deacylation of β -D-galactose pentaacetate. This procedure can be adapted for the synthesis of other acetylated sugars.

Workflow for the Synthesis of 2,3,4,6-tetra-O-acetyl- α -D-galactopyranose



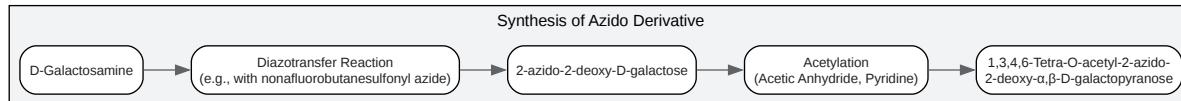
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Caption: Synthesis of 2,3,4,6-tetra-O-acetyl- α -D-galactopyranose.

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy- α , β -D-galactopyranose

This compound is a key intermediate for the synthesis of D-galactosamine-containing oligosaccharides.^[3] The synthesis involves the use of a diazotransfer reagent.^[3]

Experimental Workflow for Azido-Derivative Synthesis



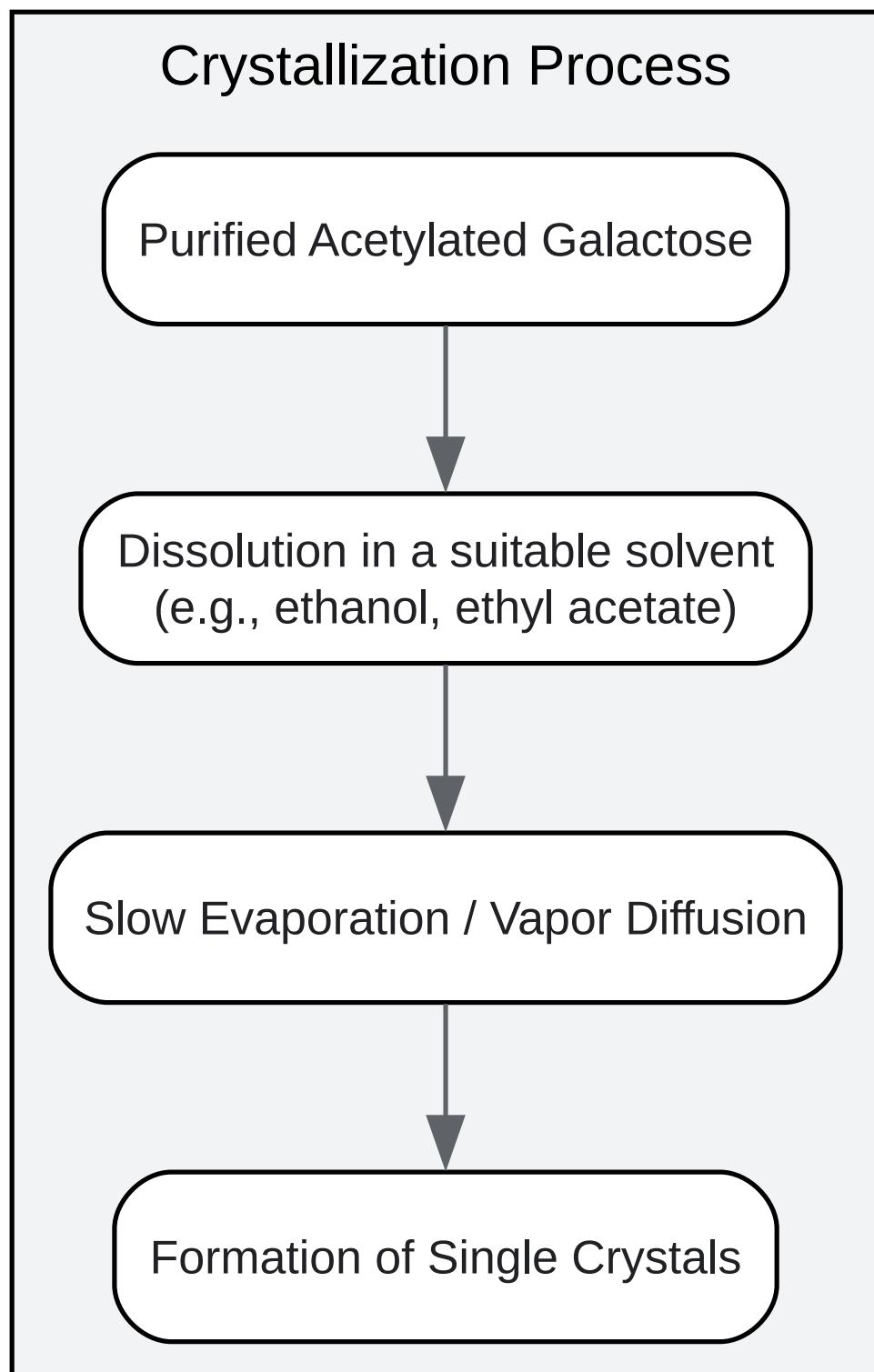
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Caption: Synthesis of an acetylated azido-galactopyranose derivative.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. The crystallization process for carbohydrate derivatives can be challenging due to their high solubility in many solvents and the potential for polymorphism.

General Crystallization Workflow



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Caption: A general workflow for the crystallization of acetylated sugars.

Conclusion and Future Outlook

While the precise crystal structure of **1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose** is not currently available in the public domain, the analysis of closely related acetylated galactose derivatives provides a solid foundation for understanding the structural chemistry of this class of compounds. The consistent adoption of a 4C1 chair conformation in the pyranose ring across different derivatives highlights the conformational rigidity of this core structure.

The experimental protocols detailed in this guide offer robust starting points for the synthesis and crystallization of the title compound. Future research efforts should be directed towards the successful crystallization and subsequent X-ray diffraction analysis of **1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose** to fill this knowledge gap. Such data would be invaluable for computational modeling, understanding carbohydrate-protein interactions, and the rational design of novel carbohydrate-based therapeutics and materials. Researchers are encouraged to deposit any future crystallographic data into public databases like the Cambridge Crystallographic Data Centre (CCDC) to advance the field.

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- To cite this document: BenchChem. [In-depth Technical Guide on the Crystal Structure of Acetylated Galactopyranose Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1139855#1-3-4-6-tetra-o-acetyl-alpha-d-galactopyranose-crystal-structure>]

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